

The Discovery and Synthesis of NK3R-IN-1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of **NK3R-IN-1**, a potent and orally bioavailable antagonist of the neurokinin-3 receptor (NK3R). **NK3R-IN-1**, identified as compound 16x in its primary publication, is an imidazolepiperazine derivative with the chemical name (R)-(4-(4-fluorobenzoyl)-2-methylpiperazin-1-yl)(7-(2-methylthiazol-4-yl)-[1] [2][3]triazolo[1,5-a]pyridin-6-yl)methanone. This document provides a comprehensive overview of its chemical properties, a representative synthetic route, detailed experimental protocols for its biological characterization, and an exploration of the underlying NK3R signaling pathway. The data presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Its endogenous ligand, neurokinin B (NKB), is involved in the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn modulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Dysregulation of the NKB/NK3R signaling pathway has been implicated in various sex hormone-related disorders. Consequently, the development of potent and selective NK3R antagonists has emerged as a promising therapeutic strategy. **NK3R-IN-1**



is a novel imidazolepiperazine derivative that has demonstrated significant potential as an orally active NK3R inhibitor.

Physicochemical and Pharmacological Properties of NK3R-IN-1

A summary of the key quantitative data for **NK3R-IN-1** is presented in the table below. This data highlights its potency, permeability, and oral bioavailability.

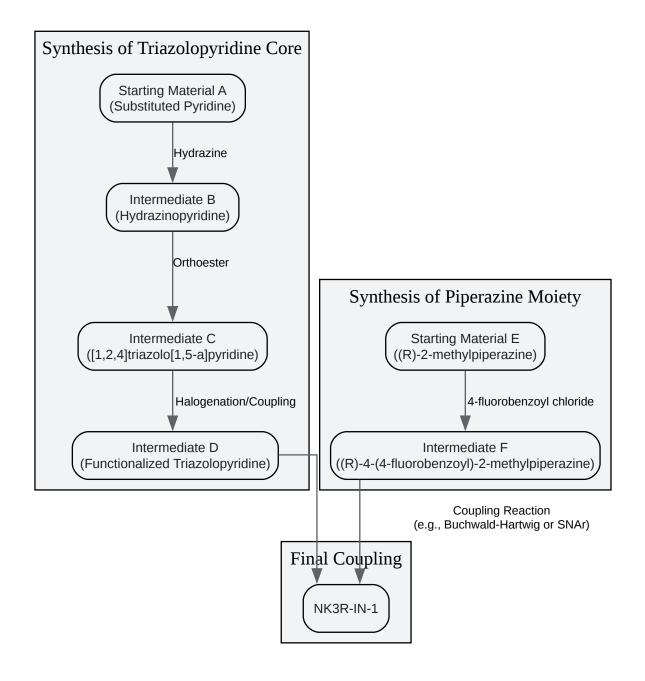
Property	Value	Reference
IUPAC Name	(R)-(4-(4-fluorobenzoyl)-2-methylpiperazin-1-yl)(7-(2-methylthiazol-4-yl)-[1][2] [3]triazolo[1,5-a]pyridin-6-yl)methanone	N/A
Molecular Formula	C17H16FN5OS	
Molecular Weight	357.41 g/mol	
NK3R Inhibitory Activity (IC50)	430.60 nM	[4]
Apparent Permeability (Papp, A-B in Caco-2)	37.6 x 10 ⁻⁶ cm/s	[4]
Oral Bioavailability (F%) in rats	93.6%	[4]

Synthesis of NK3R-IN-1

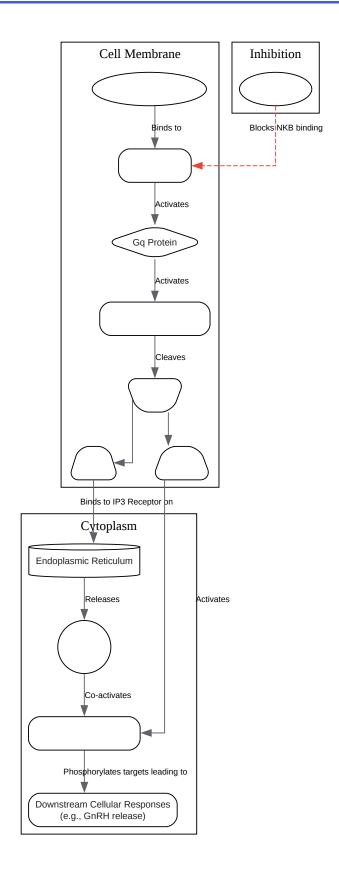
The synthesis of **NK3R-IN-1** involves a multi-step process culminating in the coupling of the [1] [2][3]triazolo[1,5-a]pyridine core with the substituted piperazine moiety. While the specific experimental details from the primary publication are not publicly available, a representative synthetic scheme is presented below based on common organic synthesis methodologies for similar heterocyclic compounds.

Experimental Workflow for the Synthesis of NK3R-IN-1









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